Methyl 4-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-ylmethyl)benzoate
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Overview
Description
Methyl 4-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-ylmethyl)benzoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-ylmethyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the tricyclic indole intermediate, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-ylmethyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions with proteins.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Methyl 4-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-ylmethyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, it may bind to and inhibit the activity of certain enzymes or receptors involved in cell proliferation and survival. Molecular docking studies have shown that this compound can fit into the active sites of target proteins, thereby blocking their function and leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,2,3,4-tetrahydropyrido[3,4-b]indol-9-ylmethyl)benzoic acid methyl ester
- 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives
Uniqueness
Methyl 4-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-ylmethyl)benzoate stands out due to its unique combination of the indole ring and benzoate ester, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-ylmethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-24-20(23)15-8-6-14(7-9-15)12-22-11-10-17-16-4-2-3-5-18(16)21-19(17)13-22/h2-9,21H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIXUKDRTPKKBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCC3=C(C2)NC4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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